molecular formula C16H11N3O2 B11188433 2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile

Cat. No.: B11188433
M. Wt: 277.28 g/mol
InChI Key: NKRDENUNSIWHRO-UHFFFAOYSA-N
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Description

2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts, such as palladium on carbon or dialuminum hydride, may be used to facilitate these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or nitriles to corresponding alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-(4-methylphenyl)-8-oxo-7,8-dihydro-1,7-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Properties

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

7-(4-methylphenyl)-2,8-dioxo-1H-1,7-naphthyridine-3-carbonitrile

InChI

InChI=1S/C16H11N3O2/c1-10-2-4-13(5-3-10)19-7-6-11-8-12(9-17)15(20)18-14(11)16(19)21/h2-8H,1H3,(H,18,20)

InChI Key

NKRDENUNSIWHRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(C2=O)NC(=O)C(=C3)C#N

Origin of Product

United States

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